6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one belongs to the class of pyridazinones, a group of heterocyclic organic compounds characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone functional group. Pyridazinones and their derivatives have garnered considerable interest in medicinal and synthetic chemistry due to their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and cardiotonic properties. [, , , , , , , , , ]
6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom, a pyridin-2-ylmethyl group, and a pyridazin-3(2H)-one core. This compound is notable for its enhanced reactivity due to the presence of the bromine atom, which facilitates various chemical reactions such as substitution and coupling. It is classified under the category of pyridazinones, which are derivatives of pyridazine, a six-membered aromatic ring containing two nitrogen atoms.
The synthesis of 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one typically follows a multi-step process:
In industrial settings, these synthetic routes may be adapted for large-scale production through continuous flow reactors and automated systems to ensure high yields and purity levels. This optimization is crucial for applications in medicinal chemistry and material science.
The molecular formula of 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is , with a molecular weight of approximately 266.094 g/mol. The compound features:
The structural representation can be summarized in various formats such as SMILES and InChI:
O=C1N(C)N=C(Br)C=C1
1S/C10H8BrN3O/c1-8(12)5-3-4(11)6(13)7(5)9(8)10/h3-4H,1H3
6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one can participate in several chemical reactions:
The following reagents are often employed in these reactions:
The mechanism by which 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one exerts its effects varies based on its application:
In medicinal applications, this compound may interact with specific enzymes or receptors, modulating their activity to achieve therapeutic outcomes. Its ability to act as an inhibitor or activator of particular pathways makes it valuable in drug development.
In biological contexts, it serves as a probe to investigate enzyme interactions and cellular processes, providing insights into metabolic pathways and potential therapeutic targets.
6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one is typically encountered as an off-white solid. Specific physical properties include:
Property | Value |
---|---|
Molecular Weight | 266.094 g/mol |
Density | Approximately 1.73 g/cm³ (predicted) |
Melting Point | Not available |
Boiling Point | Approximately 230 °C (predicted) |
pKa | -1.47 (predicted) |
The compound exhibits reactivity due to its functional groups and is classified as potentially irritating to eyes upon contact. Proper safety measures should be taken during handling.
6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one has diverse scientific applications:
This compound's unique structure and reactivity make it a valuable asset in both academic research and industrial applications, paving the way for innovative developments in pharmaceuticals and materials science.
The systematic IUPAC name 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one provides precise structural information through its component terms:
The compound features a bicyclic system formed through the N-alkyl linkage between the pyridazinone and pyridine rings. This connection creates restricted rotation that influences conformational preferences. X-ray crystallography studies of related brominated heterocycles reveal characteristic torsional angles between aromatic systems, typically ranging from 35.5° to 37.8°, which optimize intramolecular interactions while minimizing steric strain [1]. The bromine atom serves as both a stereoelectronic modulator and synthetic handle for further functionalization through metal-catalyzed cross-coupling reactions.
Table 1: Key Structural Parameters of Brominated Pyridazinone Derivatives
Structural Feature | Value/Range | Experimental Method | Significance |
---|---|---|---|
C-Br Bond Length | 1.90-1.92 Å | X-ray Crystallography | Facilitates halogen bonding interactions |
Pyridazinone-Pyridine Torsion | 35.5°-37.8° | X-ray Diffraction | Optimizes intramolecular stacking |
Centroid-Centroid Distance | 3.855(2) Å | Crystallographic Analysis | Stabilizes conformation via π-π interactions |
Molecular Weight | 252.07 g/mol (C₉H₆BrN₃O) | Mass Spectrometry | Impacts membrane permeability |
The compound's molecular formula (C₁₁H₉BrN₄O) corresponds to a molecular weight of 293.12 g/mol. Its CAS registry number (2251054-17-6) provides unique identification in chemical databases [3]. The presence of multiple hydrogen bond acceptors (N=4) combined with moderate lipophilicity (calculated LogP ≈ 1.39) suggests favorable physicochemical properties for drug-like molecules, aligning with Lipinski's rule of five criteria for oral bioavailability.
Pyridazinone chemistry emerged significantly in the mid-20th century with early explorations focused on cardiovascular applications. The discovery of levosimendan (a pyridazinone-dihydropyridazine hybrid) as a calcium sensitizer for heart failure treatment marked a milestone in the 1990s, validating this scaffold's therapeutic relevance. Subsequent research explored structural diversification through N-alkylation, C-halogenation, and ring fusion strategies to modulate biological activity [9].
The introduction of N-2 substitutions represented a critical advancement in pyridazinone pharmacology. Studies demonstrated that arylalkyl chains at N-2 significantly enhanced receptor binding affinity compared to simple alkyl groups. Particularly, pyridinylmethyl substitutions (as in 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one) created extended conjugated systems capable of engaging in π-stacking interactions and forming additional hydrogen bonds through the pyridine nitrogen. This design strategy yielded compounds with improved target specificity, especially for G-protein coupled receptors like formyl peptide receptors (FPRs) involved in inflammatory responses [9].
Table 2: Evolution of Key Pyridazinone Derivatives in Medicinal Chemistry
Generation | Structural Features | Biological Applications | Limitations |
---|---|---|---|
First (1960s-1980s) | Simple alkyl/aryl at N-2; Unsubstituted at C-6 | Cardiotonic agents, PDE inhibitors | Low specificity; Metabolic instability |
Second (1990s-2000s) | Heteroaromatic substitutions; Halogen at C-6 | Antimicrobials, Anti-inflammatory agents | Moderate potency; Off-target effects |
Third (2010s-present) | Bromo at C-6; Pyridinylmethyl at N-2 | Selective FPR agonists; Anticancer leads | Improved target engagement; Synthetic complexity |
Recent pharmacological studies reveal that C-6 bromination profoundly impacts bioactivity. Unlike earlier unsubstituted or methylated derivatives, brominated pyridazinones demonstrate enhanced cellular penetration and extended metabolic half-lives due to bromine's steric and electronic effects. Molecular docking analyses confirm that 6-bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one derivatives adopt binding poses remarkably similar to endogenous peptide ligands in FPR binding pockets, explaining their potent agonist activity at submicromolar concentrations [9].
Bromine's incorporation into pharmacologically active heterocycles represents a sophisticated design strategy beyond simple steric bulk. The van der Waals radius of bromine (1.85 Å) creates optimal hydrophobic contacts in binding pockets, while its polarizability facilitates distinctive non-covalent interactions:
In 6-Bromo-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, the C-6 bromine critically influences electronic distribution through both inductive (-I) and mesomeric (+M) effects. Quantum chemical calculations on related bromoheterocycles demonstrate bromine's ability to modulate frontier molecular orbitals, reducing the energy gap between HOMO and LUMO by 0.3-0.5 eV compared to non-halogenated analogs. This electronic perturbation enhances charge transfer interactions with biological targets [7]. Bromine also serves as a versatile synthetic intermediate for structural diversification via transition metal-catalyzed cross-coupling. The comparative reactivity of bromine versus chlorine enables selective functionalization in polyhalogenated systems, as demonstrated by the regioselective Suzuki-Miyaura coupling of 6-bromo-2,3-dichloropyridine derivatives at the C-6 position [8].
Brominated heterocycles feature prominently in clinical agents across therapeutic categories. Notable examples include the anticancer drug pipobroman, the NSAID bromfenac, and the respiratory agent tiotropium bromide. These agents exemplify bromine's dual role as a pharmacophore enhancer and metabolic stability modulator. Computational studies reveal that bromine substitution can accelerate metabolism through cytochrome P450 enzymes via two competing pathways: (1) direct oxidation yielding bromonium intermediates that undergo hydrolysis, and (2) dehalogenation producing bromide ions and radical species. This metabolic duality enables fine-tuning of pharmacokinetic profiles in drug design [7].
Table 3: Comparative Analysis of Bromine in Heterocyclic Drug Design
Parameter | Chlorine | Bromine | Significance |
---|---|---|---|
Covalent Radius | 0.99 Å | 1.14 Å | Optimal steric fit in hydrophobic pockets |
σ-Hole Potential | +15-20 kcal/mol | +20-30 kcal/mol | Stronger halogen bonding interactions |
LogP Contribution | +0.7-1.0 | +1.0-1.3 | Enhanced membrane permeability |
C-X Bond Energy | 327 kJ/mol | 285 kJ/mol | Favors selective cross-coupling reactions |
Inductive Effect | Moderate (-I) | Strong (-I) | Electron-withdrawing capability |
The strategic placement of bromine at the C-6 position of the pyridazinone ring creates a multifunctional pharmacophore that combines target binding, physicochemical optimization, and synthetic versatility. This positioning aligns with observed activity cliffs in structure-activity relationship (SAR) studies of pyridazinone derivatives, where C-6 modifications significantly impact potency while C-4 substitutions show greater tolerance to structural variation. Molecular docking analyses of formyl peptide receptor agonists demonstrate that C-6 bromine participates in hydrophobic contacts with Val88, Leu84, and Ile106 in FPR1, explaining the 3-5 fold potency increase compared to chloro analogs [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1